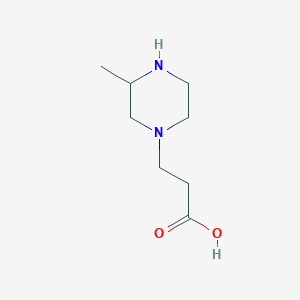![molecular formula C9H17ClF3N B13511327 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, mixture of diastereomers, is a chemical compound known for its unique structure and properties. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride involves several steps. One common method includes the reaction of cyclohexylmethanamine with 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexylmethanamine derivatives.
Scientific Research Applications
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain receptors, making it a valuable compound in receptor-ligand studies. The compound’s effects are mediated through pathways involving receptor activation or inhibition, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine
- 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanol
- 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methane
Uniqueness
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride stands out due to its unique trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific receptor interactions are studied.
Properties
Molecular Formula |
C9H17ClF3N |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-1-3-8(6-13)4-2-7;/h7-8H,1-6,13H2;1H |
InChI Key |
FZOVJMUEVSIVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


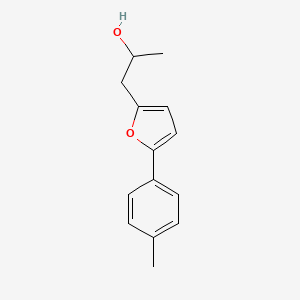
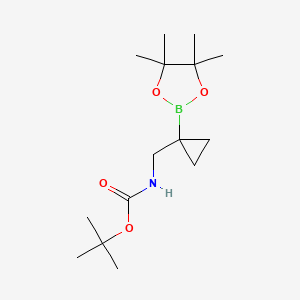
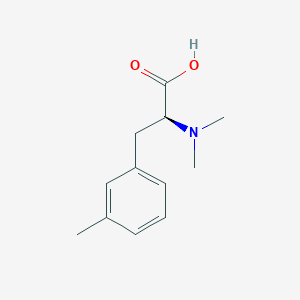
![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
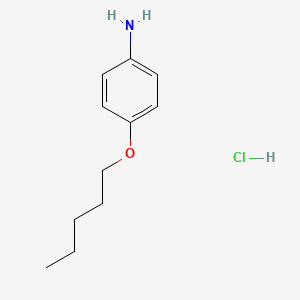

![1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13511285.png)
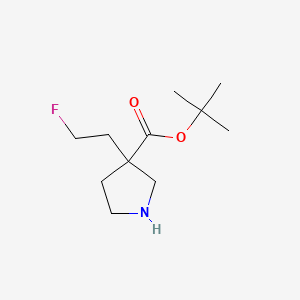
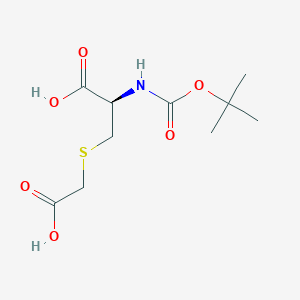
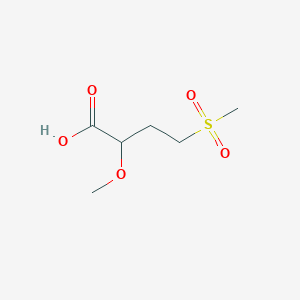
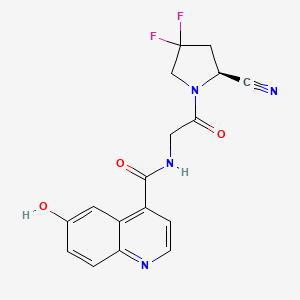
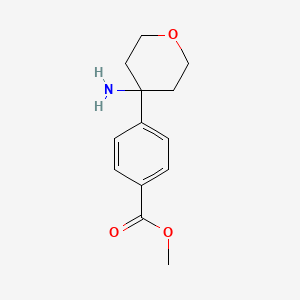
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)
